molecular formula C13H24N2O4 B1339541 tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 849547-86-0

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1339541
CAS No.: 849547-86-0
M. Wt: 272.34 g/mol
InChI Key: VWQBZJHXQZMMGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The mixture is stirred for several hours, and the product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Solvents: Acetonitrile, methanol, dichloromethane

    Catalysts: Various metal catalysts for specific reactions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol are formed upon hydrolysis.

    Cycloaddition Products: Spirocycles and other cyclic compounds are formed through cycloaddition reactions.

Scientific Research Applications

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate depends on its specific application and the target molecule it interacts withIts piperazine ring can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ethoxy-oxoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBZJHXQZMMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583022
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849547-86-0
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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